5-Methoxy-2-thiouridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6-,7-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDBWEAKPIIMDA-JXOAFFINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559467 | |
| Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30771-43-8 | |
| Record name | 5-Methoxy-1-beta-D-ribofuranosyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Pathways and Biosynthesis of Mcm5s2u
Initial Uridine (B1682114) Modification Steps Preceding 2-Thiolation
The journey to synthesize mcm5s2U begins with modifications at the C5 position of the uridine base. This initial phase is critical for the subsequent enzymatic reactions.
Role of the Elongator (ELP) Complex in 5-Carboxymethyluridine (B57136) (cm5U) and 5-Carbamoylmethyluridine (B1230082) (ncm5U) Formation
The first committed step in the biosynthesis of mcm5s2U is catalyzed by the highly conserved Elongator complex, a six-subunit protein assembly (Elp1-Elp6). nih.govnih.gov This complex is responsible for introducing a carboxymethyl group at the C5 position of uridine at the wobble position (U34) of specific tRNAs, forming 5-carboxymethyluridine (cm5U). researchgate.netnih.gov This modification is a pivotal intermediate that can be further processed into different modified nucleosides, including 5-carbamoylmethyluridine (ncm5U) and, ultimately, mcm5s2U. researchgate.netscienceopen.com The Elongator complex's activity is fundamental, as its absence completely abolishes the formation of these mcm5 and ncm5 side chains. nih.gov The Elongator complex is thought to utilize acetyl-CoA as a donor for the formation of the cm5 side group. nih.gov
The formation of ncm5U is also dependent on the initial action of the Elongator complex. nih.govmdpi.com While the precise enzymatic activity that converts the cm5U intermediate to ncm5U is not fully elucidated, the Elongator complex's role in producing the precursor is well-established. researchgate.netplos.org
| Key Proteins/Complexes in Initial Uridine Modification | Function | Precursor | Product |
| Elongator (ELP) Complex (Elp1-Elp6) | Catalyzes the formation of the cm5 side chain at the wobble uridine (U34). nih.govresearchgate.net | Uridine | 5-carboxymethyluridine (cm5U) |
| Unknown Enzyme(s) | Converts cm5U to ncm5U. researchgate.netplos.org | 5-carboxymethyluridine (cm5U) | 5-carbamoylmethyluridine (ncm5U) |
Methyl Esterification of cm5U to 5-Methoxycarbonylmethyluridine (B127866) (mcm5U) by the Trm9-Trm112 Complex
Following the formation of cm5U, the next critical step is a methyl esterification reaction. This process is carried out by a heterodimeric enzyme complex composed of the Trm9 and Trm112 proteins, which converts cm5U into 5-methoxycarbonylmethyluridine (mcm5U). plos.orgnih.govnih.gov
Trm9 is the catalytic subunit of the complex, belonging to the S-adenosyl-L-methionine (SAM)-dependent methyltransferase family. nih.gov It utilizes SAM as a methyl donor to catalyze the methylation of the carboxyl group of cm5U, resulting in the formation of mcm5U. nih.govnih.gov The activity of Trm9 is highly specific for tRNA substrates that have undergone the initial modification by the Elongator complex. nih.gov In the absence of Trm9, the mcm5U and mcm5s2U modifications are not produced, and instead, intermediates such as ncm5U and ncm5s2U accumulate. plos.orgnih.gov
Trm112 is a small, zinc-finger protein that acts as an essential activator and stabilizing partner for Trm9. nih.govnih.gov Trm112 itself does not possess catalytic activity but is indispensable for the proper function of Trm9. nih.govnih.gov The interaction with Trm112 significantly enhances the stability and methyltransferase activity of Trm9. plos.orgnih.gov Trm112 forms a stable complex with Trm9, and this association is crucial for the in vivo methyl esterification of cm5U. nih.gov Beyond its role with Trm9, Trm112 is known to act as an activating platform for several other methyltransferases involved in various aspects of translation. nih.govnih.gov
| Trm9-Trm112 Complex Components | Function |
| Trm9 | Catalytic methyltransferase subunit; utilizes SAM to convert cm5U to mcm5U. nih.govnih.gov |
| Trm112 | Structural and regulatory subunit; stabilizes and activates Trm9. nih.govnih.gov |
Mechanisms of 2-Thiolation Leading to mcm5s2U
The final step in the biosynthesis of 5-methoxy-2-thiouridine is the incorporation of a sulfur atom at the C2 position of the uridine base of mcm5U. This 2-thiolation reaction is a complex process that involves a dedicated sulfur-relay system.
Involvement of the Ncs2-Ncs6 Thiolase Complex in Sulfur Incorporation
The 2-thiolation of mcm5U is carried out by a heterodimeric thiolase complex composed of Ncs2 and Ncs6 (also known as Ctu1 and Ctu2 in higher eukaryotes). oup.comoup.comnih.gov This complex is responsible for the final sulfur transfer to the tRNA substrate, yielding mcm5s2U. oup.com The sulfur ultimately originates from cysteine, and its mobilization and transfer involve a cascade of enzymatic reactions. oup.comresearchgate.net
The Urm1 pathway is central to this process, where a ubiquitin-related modifier, Urm1, is activated by the E1-like enzyme Uba4. oup.comfrontiersin.org This activation facilitates the transfer of sulfur from the cysteine desulfurase Nfs1. oup.com The activated sulfur is then transferred to the Ncs2-Ncs6 complex for the final modification of the tRNA. oup.com Ncs6 is an iron-sulfur cluster-containing protein that adenylates the target tRNA and performs the sulfur transfer. oup.com Ncs2, which has lost its enzymatic function, likely serves a structural role or aids in substrate specificity. oup.com The presence of the mcm5 side chain on the uridine is thought to be a prerequisite for efficient 2-thiolation by the Ncs2-Ncs6 complex. plos.orgplos.org
| Key Components in 2-Thiolation | Role in Sulfur Incorporation |
| Nfs1 | Cysteine desulfurase; initial source of sulfur. oup.com |
| Urm1/Uba4 Pathway | Activates and transfers sulfur from Nfs1. oup.comfrontiersin.org |
| Ncs2-Ncs6 (Ctu1/Ctu2) Complex | Thiolase complex that catalyzes the final transfer of sulfur to mcm5U to form mcm5s2U. oup.comoup.com |
The URM1-UBA4 Pathway and its Connection to Protein Urmylation
At the heart of eukaryotic 2-thiouridine (B16713) biosynthesis is the URM1-UBA4 pathway. oup.comoup.com This system is notable because it shares components and chemical reactions with a ubiquitin-like conjugation process known as urmylation. oup.comnih.gov The key players are Urm1 (Ubiquitin-related modifier 1), which acts as a sulfur donor, and Uba4 (Ubiquitin-like protein activator 4), its activating enzyme. oup.comembopress.org This pathway is considered a molecular fossil, representing an evolutionary link between prokaryotic sulfur-carrier protein (SCP) systems and the E1-ubiquitin-like protein (UBL) systems found in modern eukaryotes. oup.comsemanticscholar.org
The journey of the sulfur atom begins with the activation of the C-terminus of Urm1. embopress.orgoup.com This process is catalyzed by Uba4 in an ATP-dependent manner. embopress.orgnih.gov Initially, Uba4 adenylates the C-terminal glycine (B1666218) of Urm1, forming an acyl-adenylate intermediate (-COAMP). oup.comoup.com Following this activation, the C-terminus is thiocarboxylated, resulting in a Urm1-thiocarboxylate (Urm1-COSH). embopress.orgoup.comnih.gov This activated thiocarboxylate is the crucial intermediate that carries the sulfur destined for the tRNA modification. oup.comoup.com Under conditions of oxidative stress, the Urm1-COSH can also be used in the urmylation pathway, where Urm1 is conjugated to target proteins. nih.gov
Uba4 functions as a non-canonical E1-like activating enzyme. oup.comsemanticscholar.org Unlike typical E1 enzymes, Uba4 possesses a unique domain architecture, comprising an N-terminal adenylation domain (AD) characteristic of E1 enzymes and a C-terminal rhodanese homology domain (RHD). oup.comembopress.orgsemanticscholar.orgnih.gov The AD is responsible for the initial ATP-dependent adenylation of Urm1. oup.com Subsequently, a thioester intermediate is formed between Urm1 and a conserved cysteine residue (Cys225) within the AD's crossover loop. semanticscholar.orgnih.gov The RHD, which receives a persulfide from the sulfur carrier Tum1, then facilitates the final thiocarboxylation of Urm1. oup.commicrobialcell.com This dual-domain structure allows Uba4 to orchestrate the entire activation of Urm1, from adenylation to thiocarboxylation, within a single protein. embopress.orgnih.gov
Function of Tum1 as a Sulfur Carrier
Tum1, also known as tRNA-thiouridine modification protein 1, acts as a sulfur mediator in the pathway. oup.comoup.comnih.gov It contains two rhodanese-like domains (RLDs), which are common in sulfur carrier proteins. oup.comnih.gov Tum1 stimulates the cysteine desulfurase activity of Nfs1 and accepts the persulfide sulfur from it. oup.comoup.com This activated sulfur is then transferred to the RHD of Uba4. oup.comnih.govnih.gov The conserved cysteine residues within the RLDs of Tum1 are essential for its function in 2-thiouridine formation. nih.govfrontiersin.org Essentially, Tum1 channels the sulfur mobilized by Nfs1 specifically towards the Uba4-Urm1 system for tRNA thiolation. nih.govfrontiersin.orgmicrobialcell.com
Cysteine Desulfurase Nfs1 and Iron-Sulfur Cluster Dependence in 2-Thiouridine Biosynthesis
The ultimate source of the sulfur atom for the 2-thiouridine modification is the amino acid L-cysteine. microbialcell.commdpi.com The enzyme responsible for mobilizing this sulfur is the cysteine desulfurase Nfs1. oup.comnih.govmicrobialcell.com Nfs1 is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the removal of sulfur from cysteine, generating alanine (B10760859) and a persulfide intermediate on a conserved cysteine residue of the enzyme itself. mdpi.comnih.govsemanticscholar.org This activated persulfide is the form of sulfur that is passed along the relay system. oup.commdpi.com Nfs1 is a central component in cellular sulfur metabolism, also providing sulfur for the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins. mdpi.comnih.govsemanticscholar.org The function of Nfs1 highlights the intricate connection between different fundamental metabolic pathways, linking tRNA modification directly to Fe-S cluster assembly and general sulfur metabolism. mdpi.comnih.gov
Comparative Analysis of 2-Thiouridine Biosynthesis Pathways
Distinct Eukaryotic Protein-Thiocarboxylate Mechanism
The eukaryotic pathway for 2-thiouridine synthesis is distinct from the mechanisms found in bacteria. oup.comoup.com While bacterial systems, such as the one in E. coli, often rely on a series of sulfur relay proteins (Tus proteins) that transfer persulfide sulfur, the eukaryotic system is defined by the use of a protein-thiocarboxylate intermediate (Urm1-COSH). oup.comoup.commdpi.comresearchgate.net This mechanism, where a ubiquitin-like protein is activated to carry sulfur, is a hallmark of the eukaryotic cytoplasmic pathway. frontiersin.orgpnas.org This process is more analogous to the biosynthesis of other sulfur-containing cofactors like molybdopterin and thiamine, which also utilize protein thiocarboxylates as sulfur donors. mdpi.comnih.gov The URM1-UBA4 system, with its dual function in tRNA modification and protein conjugation, represents a unique evolutionary adaptation, merging a primitive sulfur transfer system with the more complex ubiquitin-like modification machinery. oup.comfrontiersin.org
Contrasts with Bacterial Sulfur-Relay Systems and Persulfide Chemistry
The biosynthesis of the 2-thio group in 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) in the eukaryotic cytosol follows a distinct path compared to the sulfur-relay systems found in bacteria. nih.gov While both pathways initiate with a cysteine desulfurase activating sulfur from L-cysteine, the subsequent mechanisms for sulfur transfer and incorporation into transfer RNA (tRNA) diverge significantly. nih.govlsu.edu The bacterial system is characterized by a persulfide-based relay, whereas the eukaryotic cytosolic pathway employs a mechanism involving a protein thiocarboxylate intermediate, which is functionally and evolutionarily related to ubiquitin-like protein modification systems. nih.govnih.govfrontiersin.org
In bacteria like E. coli, the 2-thiolation of uridine at the wobble position (position 34) of tRNA is an iron-sulfur (Fe-S) cluster-independent process. nih.govlsu.edu The pathway begins with the cysteine desulfurase IscS, which forms an enzyme-bound persulfide. nih.govnih.gov This persulfidic sulfur is then transferred through a cascade of specialized sulfur carrier proteins, including TusA, the TusBCD complex, and TusE. nih.govnih.gov Finally, the thiouridylase MnmA receives the persulfide on a conserved cysteine residue. nih.govmdpi.com MnmA, which contains an ATP-binding PP-loop motif, activates the C2 atom of the target uridine by adenylation, followed by a nucleophilic attack from its persulfide group to complete the 2-thiouridine formation. nih.govmdpi.comscienceopen.com
Conversely, the eukaryotic cytosolic pathway for mcm5s2U formation is dependent on Fe-S cluster biosynthesis and assembly machineries. nih.govfrontiersin.org The process starts with the cysteine desulfurase Nfs1, the eukaryotic homolog of IscS. nih.gov The persulfide sulfur from Nfs1 is transferred to a rhodanese-like domain (RLD) containing protein, Tum1, which then relays it to another RLD within the E1-like activating enzyme, Uba4. nih.govscienceopen.com
A key distinction arises at this stage. Instead of a direct persulfide transfer to the final modification enzyme, the eukaryotic system utilizes a ubiquitin-related modifier protein, Urm1. nih.gov Uba4 activates the C-terminus of Urm1 via adenylation and then transfers the sulfur to form a C-terminal thiocarboxylate (-COSH) on Urm1. nih.govfrontiersin.org This activated thiocarboxylate on Urm1 serves as the ultimate sulfur donor. frontiersin.org The final step is mediated by the Ncs2/Ncs6 protein complex, which facilitates the transfer of sulfur from Urm1-COSH to the uridine base in tRNA. nih.govfrontiersin.orgoup.com This mechanism, which employs a thiocarboxylated intermediate as the active sulfur form, is fundamentally different from the persulfide chemistry that dominates the bacterial sulfur-relay system. nih.govfrontiersin.orgscienceopen.com
Interestingly, the biosynthesis of 2-thiouridine in eukaryotic mitochondria more closely resembles the bacterial pathway. nih.govmdpi.com It is catalyzed by Mtu1 (a homolog of bacterial MnmA) and is independent of Fe-S clusters, suggesting it utilizes a more direct persulfide transfer mechanism, although the specific intermediate sulfur carriers have not been fully identified in eukaryotes. nih.govfrontiersin.org
The table below summarizes the key distinctions between the eukaryotic cytosolic and bacterial pathways for tRNA 2-thiolation.
| Feature | Eukaryotic Cytosolic Pathway (for mcm5s2U) | Bacterial Pathway (for mnm5s2U/cmnm5s2U) |
|---|---|---|
| Initial Sulfur Donor | L-cysteine | L-cysteine |
| Cysteine Desulfurase | Nfs1 | IscS |
| Fe-S Cluster Dependence | Dependent nih.govfrontiersin.org | Independent nih.govlsu.edu |
| Sulfur Transfer Chemistry | Thiocarboxylate-based (-COSH) nih.govfrontiersin.org | Persulfide-based (-SSH) nih.govnih.gov |
| Intermediate Sulfur Carriers | Tum1, Uba4, Urm1 nih.govnih.gov | TusA, TusBCD, TusE nih.gov |
| Ultimate Sulfur Donor | Urm1-thiocarboxylate (Urm1-COSH) nih.govfrontiersin.org | MnmA-persulfide nih.gov |
| Final Thiolation Enzyme | Ncs2/Ncs6 complex nih.govoup.com | MnmA nih.govnih.gov |
| Evolutionary Link | Related to ubiquitin-like protein modification systems nih.govnih.gov | Dedicated sulfur-relay cascade nih.gov |
Molecular Mechanisms of Mcm5s2u Function in Translational Regulation and Cellular Processes
Contribution to Codon-Anticodon Recognition and Ribosomal Interactions
The primary function of mcm5s2U lies in its ability to fine-tune the interaction between the tRNA anticodon and the mRNA codon within the ribosome. This modification is crucial for the accurate and efficient decoding of genetic information.
The mcm5s2U modification is instrumental in enhancing the fidelity and efficiency of mRNA translation. nih.gov It achieves this by promoting the correct pairing between the wobble base of the tRNA anticodon and the third base of the mRNA codon. researchgate.netdiva-portal.org Specifically, the concurrent presence of the mcm5 and s2 groups improves the reading of codons ending in A and G. diva-portal.org The 2-thio group, in particular, confers conformational rigidity to the nucleoside, which helps to ensure a stable and accurate codon-anticodon pairing. oup.com
| Feature | Observation | Reference(s) |
| Codon Recognition | mcm5s2U improves reading of A- and G-ending codons. | diva-portal.org |
| Conformational Rigidity | The 2-thio group stabilizes the anticodon loop for accurate pairing. | oup.com |
| Translational Efficiency | Lack of mcm5s2U reduces translation of AAA, CAA, and GAA-rich mRNAs. | oup.comnih.gov |
| Genetic Interaction | Simultaneous loss of mcm5 and s2 modifications is lethal in yeast. | pnas.org |
The mcm5s2U modification directly influences the binding affinity of the aminoacylated tRNA (aa-tRNA) to the A-site of the ribosome. In vitro experiments using native tRNAs from yeast have demonstrated that both the mcm5 and s2 modifications enhance the binding of tRNALysUUU to the ribosomal A-site. pnas.org The absence of the s2 modification in tRNALys results in a lower affinity for its cognate codon. researchgate.net This reduced binding efficiency of hypomodified tRNA can lead to ribosomal pausing at the corresponding codons. tandfonline.comresearchgate.net
Research has shown that the loss of the s2 modification from tRNALys in Saccharomyces cerevisiae results in a significant decrease in A-site binding. pnas.org This suggests that the thiolation is a critical determinant for efficient cognate codon binding. Similarly, the absence of the mcm5 group also negatively impacts A-site binding, although the cooperative effect of both modifications provides the most robust binding. pnas.org
| tRNA Modification Status | Effect on A-site Binding | Reference(s) |
| Fully modified (mcm5s2U) | Enhanced binding affinity | pnas.org |
| Lacking s2 group (mcm5U) | Decreased binding affinity | researchgate.netpnas.org |
| Lacking mcm5 group (s2U) | Decreased binding affinity | pnas.org |
A direct consequence of the reduced decoding efficiency of hypomodified tRNAs is the induction of ribosome pausing. When the ribosome encounters a codon for which the corresponding tRNA is either scarce or has a low binding affinity due to the lack of mcm5s2U, the translation process stalls. nih.gov This pausing occurs at codons decoded by tRNAs that would normally contain the mcm5s2U modification, such as AAA, CAA, and GAA. nih.gov The combined loss of the mcm5 and s2 modifications leads to an increase in ribosome pausing at codons dependent on tRNALysUUU. tandfonline.comresearchgate.netnih.gov This ribosome queuing can, in turn, affect the expression of a subset of genes enriched for these specific codons and can even lead to protein aggregation. nih.gov
Maintenance of Translational Reading Frame Integrity
Beyond ensuring the speed and accuracy of codon recognition, the mcm5s2U modification plays a crucial role in maintaining the integrity of the translational reading frame.
Ribosomal frameshifting is a process where the ribosome shifts its reading frame, leading to the synthesis of an aberrant protein. The mcm5s2U modification has been identified as a key factor in the suppression of +1 ribosomal frameshifting. tandfonline.comnih.gov The loss of either the mcm5 or the s2 part of the modification in Saccharomyces cerevisiae has been shown to elevate the rates of +1 frameshifting. tandfonline.comresearchgate.netnih.gov This effect is thought to be caused by the reduced ribosomal A-site binding of the hypomodified tRNA. tandfonline.comresearchgate.netnih.gov The inefficient binding of the correct tRNA at the A-site creates a pause, which can allow the peptidyl-tRNA in the P-site to slip into the +1 frame. tandfonline.com
Notably, the simultaneous removal of both the mcm5 and s2 modifications results in a synergistic increase in +1 frameshift rates. tandfonline.comresearchgate.netnih.gov This severe defect in reading frame maintenance can be suppressed by providing extra copies of the corresponding tRNA, such as tRNALysUUU, further supporting the idea that the frameshifting is a direct consequence of inefficient A-site binding. tandfonline.comresearchgate.netnih.gov
| Modification Defect | Effect on +1 Frameshifting | Reference(s) |
| Loss of mcm5U | Increased rate | tandfonline.comresearchgate.netnih.gov |
| Loss of s2U | Increased rate | tandfonline.comresearchgate.netnih.gov |
| Combined loss of mcm5U and s2U | Synergistically increased rate | tandfonline.comresearchgate.netnih.gov |
Suppression of +2 Ribosomal Frameshifting
One of the critical functions of the mcm5s2U modification is to maintain the correct reading frame during translation. mdpi.com The modification is crucial for preventing +2 ribosomal frameshifting, a type of translational error where the ribosome shifts forward by two nucleotides on the messenger RNA (mRNA) template. mdpi.com This frameshifting can lead to the synthesis of non-functional or even toxic proteins. The mcm5s2U modification preserves translational fidelity, ensuring that the genetic code is read accurately. mdpi.commdpi.comresearchgate.net Studies have demonstrated that the absence of this modification can lead to increased rates of ribosomal frameshifting. mdpi.com
Structural Basis for mcm5s2U Functional Properties
The unique chemical structure of mcm5s2U underpins its functional importance. The combination of the 5-methoxycarbonylmethyl group and the 2-thio group confers specific conformational properties to the tRNA anticodon loop, which are essential for its role in translation.
Conferring Conformational Rigidity through C3′-endo Ribose Puckering
The 2-thio group of mcm5s2U is a key determinant of the conformational rigidity of the nucleoside. oup.comnih.gov This rigidity is achieved by largely fixing the ribose sugar in a C3′-endo pucker conformation. oup.comnih.govoup.comoup.comebi.ac.ukresearchgate.net In this conformation, the C3' atom of the ribose ring is displaced on the same side as the base, which is characteristic of A-form RNA helices. colostate.edu This contrasts with the more flexible C2'-endo conformation common in B-form DNA. colostate.edu The C3′-endo pucker stabilizes the anticodon structure, ensuring a precise and stable interaction between the tRNA and the mRNA codon in the ribosome. oup.comnih.gov The steric repulsion between the thiocarbonyl group and the 2'-hydroxyl of the ribose promotes this specific conformation. nih.gov
| Nucleoside Conformation Data | |
| Property | Observation |
| Predominant Ribose Pucker | C3′-endo oup.comnih.govoup.comoup.comebi.ac.ukresearchgate.net |
| Conformation Driver | 2-thio group oup.comnih.gov |
| Consequence | Conformational rigidity oup.comnih.gov |
Role as an Identity Element in Aminoacylation Reactions
Beyond its role in codon recognition, the mcm5s2U modification also functions as an identity element for certain aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for attaching the correct amino acid to its corresponding tRNA. The sulfur atom at the C2 position of the uracil (B121893) ring is a key feature recognized by these enzymes. mdpi.commdpi.com For instance, the 2-thio group of a related modification, mnm5s2U, in tRNAGlu acts as an identity element for glutaminyl-tRNA synthetase. oup.com This ensures the high fidelity of the aminoacylation process, which is a critical checkpoint in maintaining the accuracy of protein synthesis. mdpi.com While the anticodon sequence itself is a primary identity element, modifications like mcm5s2U provide an additional layer of specificity for some aaRSs. researchgate.net
Involvement in Cellular Stress Response Mechanisms
The cell's ability to respond to and cope with various stressors is fundamental to its survival. The mcm5s2U modification has emerged as a key player in the regulation of cellular stress responses, particularly in maintaining redox homeostasis and facilitating DNA repair. nih.gov
Regulation of Protein Translation in Redox Homeostasis and DNA Repair
The mcm5U class of tRNA modifications, including mcm5s2U, plays a critical role in the cellular stress response by regulating the translation of proteins involved in redox homeostasis and DNA repair. nih.gov Under conditions of oxidative stress, the levels of mcm5s2U can be dynamically modulated. microbialcell.com For example, exposure to hydrogen peroxide can lead to the desulfurization of mcm5s2U, impairing the function of the modified tRNA. mdpi.com This modulation of tRNA modification status allows for a rapid reprogramming of protein synthesis, prioritizing the translation of key stress response proteins. scispace.com The efficient translation of proteins involved in DNA repair pathways is also dependent on the presence of mcm5s2U, highlighting its importance in maintaining genome integrity. scispace.complos.org Loss of this modification has been linked to defects in the DNA damage response. plos.org
| Cellular Process | Role of 5-Methoxy-2-thiouridine |
| Redox Homeostasis | Regulates translation of proteins involved in managing oxidative stress. nih.gov |
| DNA Repair | Facilitates the efficient synthesis of DNA repair proteins. scispace.complos.org |
Adaptive Responses to Thermal Stress
The modification of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) in transfer RNA (tRNA) is a dynamic process that is responsive to environmental conditions, including thermal stress. In Saccharomyces cerevisiae, growth at elevated temperatures leads to a notable decrease in the thiolation levels of cytoplasmic tRNAs, specifically tGlu(UUC), tGln(UUG), and tLys(UUU), all of which contain mcm5s2U at the wobble position. nih.govmolbiolcell.org This reduction in thiolation is proportional to the duration of exposure to the higher temperature. nih.gov
The underlying mechanism for this thermal adaptation is linked to the stability of the proteins involved in the mcm5s2U biosynthesis pathway. molbiolcell.org The URM1 pathway, which is essential for the thiolation step, involves several proteins, including Uba4p, Ncs2p, and Ncs6p. oup.comfrontiersin.org Studies have shown that these pathway components, particularly Ncs2p and Ncs6p, are unstable and their abundance is significantly reduced at elevated temperatures in a proteasome-dependent manner. molbiolcell.orgoup.comcore.ac.uk This decrease in the concentration of essential enzymes leads to the accumulation of hypomodified tRNAs. nih.govmolbiolcell.org
Interestingly, the negative effects of reduced thiolation under heat stress can be compensated by the overexpression of the corresponding unmodified tRNAs. nih.govtandfonline.com This suggests that the quantity of available tRNA, even if unmodified, can help restore protein expression levels and alleviate the stress phenotype. nih.govtandfonline.com This interplay highlights a sophisticated feedback loop where environmental stress modulates tRNA modification, which in turn regulates translation and triggers protective stress responses. molbiolcell.org
Table 1: Key Proteins in mcm5s2U-Mediated Thermal Stress Response This table summarizes the primary proteins and pathways that are affected by or respond to changes in mcm5s2U levels during thermal stress.
| Protein/Pathway | Function | Observed Effect under Thermal Stress | Citation |
|---|---|---|---|
| URM1 Pathway | Responsible for the 2-thiolation step in mcm5s2U synthesis. | Activity is downregulated at elevated temperatures. core.ac.uk | nih.govmolbiolcell.org |
| Ncs2p & Ncs6p | Components of the URM1 pathway, essential for thiolation. | Abundance is significantly reduced at elevated temperatures via proteasomal degradation. oup.comcore.ac.uk | oup.comcore.ac.uk |
| Uba4p | An E1-like activating enzyme in the URM1 pathway. | Abundance is reduced at elevated temperatures. oup.com | oup.comontosight.ai |
| Hsf1 | Heat Shock Factor 1, a key transcription factor for the heat shock response. | Activated in response to impaired translation caused by reduced mcm5s2U levels. molbiolcell.org | molbiolcell.org |
| Heat Shock Proteins (HSPs) | Chaperone proteins that aid in protein folding and prevent aggregation. | Upregulated as part of the Hsf1-mediated heat shock response. tandfonline.com | tandfonline.com |
Sensitivity to Oxidative Damage and Desulfuration
The 2-thio group of this compound is chemically susceptible to oxidative damage, a process known as desulfuration. mdpi.comnih.gov This non-enzymatic reaction occurs in living cells when they are exposed to oxidative stress from various agents, including hydrogen peroxide (H₂O₂), sodium arsenite (NaAsO₂), and sodium hypochlorite (B82951) (NaClO). mdpi.commdpi.com The desulfuration of mcm5s2U has been confirmed in diverse eukaryotic models such as baker's yeast (Saccharomyces cerevisiae) and human cell lines. mdpi.comnih.gov
The process of oxidative desulfuration converts mcm5s2U into two primary products: 5-methoxycarbonylmethyl-4-pyrimidinone riboside (mcm5H2U) and 5-methoxycarbonylmethyluridine (B127866) (mcm5U). mdpi.comnih.govresearchgate.net Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) has enabled the precise measurement of these modifications, confirming a decrease in the level of mcm5s2U and a corresponding increase in its desulfuration products in cells under oxidative stress. mdpi.compreprints.org For instance, treatment of yeast cells with H₂O₂ can lead to the loss of approximately 80% of the mcm5s2U modification in tRNA(Glu). mdpi.com
The ratio of the desulfuration products, mcm5H2U and mcm5U, can be influenced by the reaction conditions, such as pH. mdpi.compreprints.org Studies have shown that a lower pH (6.6) favors the formation of the 4-pyrimidinone product (H2U), while a higher pH (7.6) results in a greater yield of the uridine (B1682114) product (U). mdpi.compreprints.org
The loss of the sulfur atom from the uridine base has significant functional consequences. The 2-thio group is crucial for maintaining the rigid C3'-endo conformation of the ribose sugar, which ensures proper codon-anticodon pairing during translation. frontiersin.orgoup.com Its removal to form mcm5H2U or mcm5U alters the hydrogen bonding pattern and the conformational properties of the nucleoside. mdpi.com This structural change can impair the function of the tRNA, leading to reduced translational fidelity and efficiency. mdpi.comnih.gov Therefore, the oxidative desulfuration of mcm5s2U represents a mechanism of tRNA damage that can disrupt protein homeostasis and cellular function under conditions of oxidative stress. mdpi.comnih.gov
Table 2: Effects of Oxidative Stress on this compound This table details the findings from studies on the oxidative desulfuration of mcm5s2U, including the stressors used, the resulting chemical products, and key analytical observations.
| Oxidative Stressor | Organism/System | Primary Desulfuration Products | Key Research Findings | Citation |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | S. cerevisiae, Human cell lines (HEK293) | mcm5H2U, mcm5U | Induces significant loss of mcm5s2U; desulfuration confirmed by LC-MS/MS; γ-toxin assay shows reduced cleavage of tRNA due to loss of mcm5s2U recognition site. mdpi.comresearchgate.net | mdpi.commdpi.comresearchgate.netpnas.org |
| Sodium Arsenite (NaAsO₂) | S. cerevisiae, Human cell lines | mcm5H2U, mcm5U | Confirmed to cause oxidative desulfuration in living cells, leading to the formation of mcm5H2U and mcm5U. mdpi.com | mdpi.com |
| Sodium Hypochlorite (NaClO) | S. cerevisiae, Human cell lines | mcm5H2U, mcm5U | Shown to induce the desulfuration of mcm5s2U in a manner similar to other oxidizing agents. mdpi.com | mdpi.com |
| In vitro (chemical oxidation) | RNA oligonucleotides | 4-pyrimidinone nucleoside (H2U), Uridine (U) | Demonstrates the fundamental chemical susceptibility of the 2-thio group to oxidation. The ratio of products is pH-dependent. mdpi.compreprints.org | mdpi.comnih.govpreprints.org |
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | mcm5s2U |
| 5-methoxycarbonylmethyluridine | mcm5U |
| 5-methoxycarbonylmethyl-4-pyrimidinone riboside | mcm5H2U |
| Hydrogen Peroxide | H₂O₂ |
| Sodium Arsenite | NaAsO₂ |
| Sodium Hypochlorite | NaClO |
| Uridine | U |
Advanced Methodologies for Research and Analysis of Mcm5s2u
Detection and Quantification Techniques for mcmc⁵s²U Status
The accurate measurement of mcmc⁵s²U levels is paramount to understanding its biological significance. Researchers have devised several powerful techniques, primarily falling into two categories: endonuclease-based assays and chromatographic methods. Each approach offers unique advantages in terms of specificity, sensitivity, and the nature of the information it provides.
Gamma-Toxin Endonuclease-Based Assays
A highly specific and elegant method for probing the mcmc⁵s²U status of tRNA relies on the enzymatic activity of gamma-toxin, an endonuclease derived from the yeast Kluyveromyces lactis. nih.govresearchgate.netbiorxiv.org This toxin exhibits a remarkable specificity, targeting and cleaving tRNAs precisely at the 3'-side of the mcmc⁵s²U modification within the anticodon loop. nih.govdiva-portal.org This unique property forms the basis of a powerful assay to assess the presence and relative abundance of this modification.
The fundamental principle of this assay lies in the conditional cleavage of tRNA by gamma-toxin. The endonuclease specifically recognizes the mcmc⁵s²U modification at position 34 (the wobble position) of the anticodon loop in certain tRNAs, such as those for glutamic acid, lysine, and glutamine. nih.govdiva-portal.orgmdpi.com Upon recognition, the toxin catalyzes the cleavage of the phosphodiester bond between nucleotides 34 and 35. nih.govmdpi.com Consequently, tRNAs lacking the mcmc⁵s²U modification remain intact and are not cleaved by the toxin. mdpi.com This exquisite specificity allows researchers to distinguish between modified and unmodified tRNA populations. The presence of the mcmc⁵s²U modification is therefore directly correlated with the observation of tRNA cleavage products.
To visualize and quantify the extent of tRNA cleavage, the gamma-toxin assay is coupled with standard molecular biology techniques such as Northern blotting and quantitative PCR (qPCR). nih.govspringernature.comresearchgate.net
Northern Blotting: This technique involves the separation of total RNA or purified tRNA by gel electrophoresis, followed by transfer to a membrane. nih.govwikipedia.org A labeled probe specific to the tRNA of interest is then used to detect both the full-length, uncleaved tRNA and the cleavage products resulting from gamma-toxin treatment. nih.gov The relative intensities of the bands corresponding to the full-length and cleaved tRNA provide a semi-quantitative measure of the mcmc⁵s²U modification level. nih.govmdpi.com
Quantitative PCR (qPCR): For a more rapid and quantitative analysis, the gamma-toxin assay can be integrated with qPCR. nih.govnih.gov In this approach, total RNA is treated with gamma-toxin, and then reverse transcribed into complementary DNA (cDNA) using a primer that anneals downstream of the cleavage site. nih.govresearchgate.net Subsequently, qPCR is performed with primers that span the cleavage site. researchgate.net Cleavage of the tRNA prevents the synthesis of full-length cDNA, leading to a decrease in the qPCR signal. nih.govresearchgate.net By comparing the qPCR signal from toxin-treated and untreated samples, researchers can quantify the percentage of modified tRNA. nih.govresearchgate.net For instance, studies have demonstrated an approximately 80% decrease in the full-length tRNA-Glu-UUC signal in wild-type yeast cells after gamma-toxin treatment, as detected by qRT-PCR, a sensitivity comparable to Northern blotting. nih.govresearchgate.net In human cells, this method detected a roughly 70% reduction in tRNA-Glu-UUC levels following toxin treatment. nih.govresearchgate.net
Interactive Table: Comparison of Detection Methods Coupled with Gamma-Toxin Assay
| Feature | Northern Blotting | Quantitative PCR (qPCR) |
| Principle | Size-based separation and hybridization with a specific probe. | Amplification of cDNA reverse transcribed from intact tRNA. |
| Output | Visualization of full-length and cleaved tRNA fragments. | Quantification of the amount of intact tRNA. |
| Quantification | Semi-quantitative, based on band intensity. | Highly quantitative, based on amplification cycle threshold. |
| Sensitivity | High, can detect low abundance transcripts. | High, requires small amounts of starting material. nih.gov |
| Throughput | Lower, more labor-intensive. | Higher, amenable to automation. |
| Radioactivity | Often requires radioactive probes. nih.gov | Non-radioactive. nih.gov |
Chromatographic Techniques for Nucleoside Analysis
Chromatographic methods provide a direct and highly accurate means of identifying and quantifying modified nucleosides, including mcmc⁵s²U, from total RNA digests. These techniques separate individual nucleosides based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the analysis of modified nucleosides for many years. nih.govnih.gov In this method, total tRNA is enzymatically hydrolyzed into its constituent nucleosides, which are then separated on a column, typically a reversed-phase column like C18 or C30. nih.govtandfonline.com The separated nucleosides are then detected by UV absorbance, and their identity is confirmed by comparing their retention times and UV spectra to those of known standards. nih.govnih.gov
More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a significant advancement. UPLC utilizes columns with smaller particle sizes, allowing for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. tandfonline.comfortis-technologies.com A complete separation of numerous modified nucleosides can often be achieved in under 10 minutes using UPLC. tandfonline.com
The coupling of liquid chromatography (both HPLC and UPLC) with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the sensitive and definitive identification and quantification of modified nucleosides. nih.govnih.gov After separation by LC, the nucleosides are ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact nucleoside (MS1). Then, specific parent ions are selected and fragmented, and the m/z of the resulting fragment ions are measured (MS/MS). nih.gov This fragmentation pattern provides a unique "fingerprint" for each nucleoside, allowing for highly confident identification.
LC-MS/MS offers exceptional sensitivity, enabling the detection of even minute quantities of modified nucleosides in complex biological samples. mtoz-biolabs.com This high sensitivity is crucial for studying subtle changes in modification levels under different physiological conditions or in disease states. mit.edu For example, LC-MS/MS has been instrumental in quantifying the decrease in mcmc⁵s²U levels in yeast cells subjected to oxidative stress. mit.edu The development of UPLC-MS/MS methods has further enhanced the speed and efficiency of these analyses, making it possible to process a larger number of samples in a shorter time. nih.gov
Interactive Table: Research Findings on mcmc⁵s²U Analysis
| Research Focus | Organism/System | Key Finding | Analytical Technique(s) | Reference |
| Validation of Gamma-Toxin Assay | Saccharomyces cerevisiae (yeast), Human cells | Gamma-toxin specifically cleaves mcmc⁵s²U-containing tRNAs, and this can be quantified by Northern blotting and qPCR. | Gamma-Toxin Assay, Northern Blotting, qRT-PCR | nih.gov, nih.gov |
| Oxidative Stress Response | Saccharomyces cerevisiae (yeast) | Oxidative stress leads to a reduction in mcmc⁵s²U levels in total tRNA. | HPLC, LC-MS/MS | mit.edu |
| Desulfuration of mcmc⁵s²U | Eukaryotic cells | Under oxidative stress, mcmc⁵s²U can be desulfurized, a process detectable by the loss of gamma-toxin cleavage. | Gamma-Toxin Assay, LC-MS/MS | mdpi.com |
| Role of Modifying Enzymes | Saccharomyces cerevisiae (yeast) | Deletion of genes encoding tRNA modifying enzymes (e.g., TRM9) leads to the absence of mcmc⁵s²U. | Gamma-Toxin Assay, Northern Blotting, LC-MS/MS | nih.gov, tandfonline.com |
Thin-Layer Chromatography (TLC) for RNA Nucleoside Separation
Thin-Layer Chromatography (TLC) is a foundational technique for the separation and identification of modified nucleosides from RNA digests. nih.govtandfonline.com This method separates nucleosides based on their differential partitioning between a stationary phase, typically a cellulose-coated plate, and a mobile phase, a solvent system that moves up the plate by capillary action. nih.govresearchgate.netscispace.com For the analysis of mcm5s2U, total tRNA is first enzymatically hydrolyzed to its constituent nucleosides. nih.gov The resulting mixture is then spotted onto a TLC plate and developed using a two-dimensional system to achieve optimal separation of the complex mixture of canonical and modified nucleosides. nih.govresearchgate.netacs.org
While TLC remains a viable method for detecting mcm5s2U, it presents several challenges. The process, which includes radiolabeling of RNA, enzymatic digestion, spotting, and chromatographic separation, is labor-intensive and time-consuming. nih.gov Furthermore, achieving clear and reproducible resolution of mcm5s2U from other modified nucleosides often requires extensive optimization of the chromatographic conditions. nih.gov Despite these limitations, 2D-TLC has been instrumental in the initial identification and characterization of numerous tRNA modifications. researchgate.netnih.gov
| Parameter | Description |
| Stationary Phase | Cellulose-coated aluminum foils or glass plates. nih.govoup.com |
| Mobile Phase | Various solvent systems are used to achieve separation in two dimensions. The specific composition is optimized for the separation of target nucleosides. |
| Sample Preparation | Enzymatic digestion of tRNA to single nucleosides using nucleases like P1 nuclease. researchgate.netoup.com |
| Detection | Autoradiography for radiolabeled nucleosides or UV shadowing for non-labeled standards. researchgate.net |
| Application | Identification and semi-quantitative analysis of modified nucleosides, including mcm5s2U, in tRNA. nih.gov |
Genetic and Biochemical Approaches in mcm5s2U Research
Genetic and biochemical approaches have been pivotal in dissecting the complex enzymatic pathways leading to the formation of mcm5s2U and in understanding its functional consequences.
Ribonucleome analysis encompasses a suite of high-throughput techniques designed to globally investigate RNA modifications and the cellular machinery responsible for them. pnas.org Genome-wide screens in model organisms like Saccharomyces cerevisiae have been instrumental in identifying genes required for the formation of mcm5s2U. springernature.com These screens often involve systematic deletion of non-essential genes and subsequent analysis of the tRNA modification status using methods like HPLC or mass spectrometry.
Transcriptome-wide analyses, such as ribosome profiling and RNA-Seq, have been employed to study the functional consequences of losing specific tRNA modifications. biorxiv.org By comparing ribosome occupancy and mRNA abundance in wild-type strains versus mutant strains lacking a specific modification enzyme, researchers can infer the impact of the modification on translational efficiency and fidelity. biorxiv.org For instance, such studies have revealed that the absence of mcm5s2U leads to ribosome stalling at specific codons, thereby affecting the expression of a subset of proteins. researchgate.net
A powerful biochemical approach to understanding enzymatic pathways is the in vitro reconstitution of the modification reaction using purified components. embopress.org This strategy has been successfully applied to the study of 2-thiouridine (B16713) formation, a key step in mcm5s2U biosynthesis. The process involves the expression and purification of recombinant enzymes suspected to be involved in the pathway. embopress.org These purified proteins are then incubated with a substrate tRNA (which can be an in vitro transcript), a sulfur donor like cysteine, and necessary cofactors such as ATP. embopress.org
The formation of the thiolated product can be monitored by various analytical techniques, including HPLC or mass spectrometry, after enzymatic digestion of the tRNA. This approach allows for the unambiguous assignment of function to specific enzymes and the elucidation of the minimal set of components required for the reaction. embopress.org For example, the in vitro reconstitution of 2-thiouridine synthesis in thermophilic bacteria demonstrated the requirement of an ATPase (TtuC), a sulfur-donating protein (TtuB), and a cysteine desulfurase. embopress.org
Quantitative proteomics provides a global view of how changes in tRNA modification status affect the cellular proteome. plos.org A widely used technique in this context is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In a typical SILAC experiment, two cell populations (e.g., wild-type and a mutant lacking an mcm5s2U-modifying enzyme) are grown in media containing "light" and "heavy" isotopic forms of an amino acid, respectively. plos.org After a period of growth, the proteomes of the two cell populations are mixed, digested into peptides, and analyzed by mass spectrometry.
The relative abundance of proteins between the two samples can be accurately quantified by comparing the intensities of the "light" and "heavy" peptide peaks. plos.org Studies using SILAC have demonstrated that the loss of mcm5s2U modification leads to a significant downregulation of proteins encoded by genes enriched in specific codons, such as AGA and GAA, which are read by tRNAs containing this modification. plos.orgnih.gov This provides direct evidence for the role of mcm5s2U in optimizing the translation of a specific subset of the transcriptome. nih.govnih.gov
| Technique | Principle | Application in mcm5s2U Research | Key Findings |
| SILAC | Metabolic labeling with heavy and light amino acid isotopes to differentiate proteomes. | Comparing protein expression between wild-type and mcm5s2U-deficient yeast strains. | Loss of mcm5s2U leads to reduced translation of proteins from genes with specific codon biases (e.g., AAA, CAA, GAA). plos.orgnih.gov |
| Ribosome Profiling | Deep sequencing of ribosome-protected mRNA fragments to map ribosome positions. | Assessing the effect of mcm5s2U absence on translation rates and ribosome occupancy. | Ribosome accumulation at AAA, CAA, and GAA codons in mutants lacking mcm5s2U. researchgate.netplos.org |
Detailed understanding of the function of individual enzymes in the mcm5s2U pathway comes from a combination of mutational analysis and biochemical characterization. researchgate.netresearchgate.net This involves creating specific mutations in the genes encoding these enzymes, either through targeted gene deletion or site-directed mutagenesis to alter key amino acid residues. semanticscholar.org The phenotypic consequences of these mutations are then assessed in vivo, looking at aspects like growth, stress resistance, and tRNA modification status. researchgate.net
Biochemical characterization of the purified recombinant enzymes, both wild-type and mutant versions, provides insights into their catalytic activity, substrate specificity, and cofactor requirements. nih.gov For instance, studies on the Trm9-Trm112 complex in yeast, which is involved in the final methylation step of mcm5s2U synthesis, have utilized such approaches. nih.gov Mutational analysis has shown that the catalytic activity of the Trm9 subunit is essential for its function, and biochemical assays have confirmed the methyltransferase activity of the complex. nih.govresearchgate.net These studies are crucial for elucidating the precise role of each enzyme in the multi-step biogenesis of mcm5s2U. uni-goettingen.demdpi.com
Structural Biology Techniques Applied to mcm5s2U Biogenesis
Structural biology provides a three-dimensional view of the molecular machinery involved in mcm5s2U biogenesis, offering insights into the mechanisms of substrate recognition and catalysis. technologynetworks.comlongdom.org While specific high-resolution structures of the entire mcm5s2U synthesis machinery are still emerging, several techniques are poised to make significant contributions.
X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins and protein-RNA complexes. technologynetworks.comlongdom.org This method requires the production of well-ordered crystals of the molecule of interest, which can be a significant challenge for large, flexible complexes. technologynetworks.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique that can determine the structure of biomolecules in solution, providing information about their dynamics and interactions. technologynetworks.comlongdom.org NMR is particularly well-suited for studying smaller proteins or individual domains of larger enzymes involved in the mcm5s2U pathway.
Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of near-atomic resolution structures of large and dynamic macromolecular complexes without the need for crystallization. technologynetworks.comlongdom.org This technique is ideal for studying the multi-protein complexes that are likely involved in the sequential modification of tRNA to produce mcm5s2U.
These structural techniques, often complemented by computational modeling and other biophysical methods, are essential for a complete understanding of how the intricate mcm5s2U modification is synthesized and how it interacts with the translational machinery. technologynetworks.com
X-ray Crystallography of mcm5s2U-related Enzymes and Associated Complexes
X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of enzymes and protein complexes involved in the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). nih.govnih.govlibretexts.org This method provides atomic-level insights into the molecular architecture of these biological macromolecules, which is fundamental to understanding their function. nih.govlibretexts.org
A significant breakthrough in understanding the final step of mcm5s2U synthesis was the determination of the crystal structure of the Trm9-Trm112 complex from Yarrowia lipolytica. nih.govrcsb.org Trm9 is the catalytic methyltransferase subunit, and Trm112 is an activating platform essential for the activity of Trm9 and other methyltransferases involved in protein synthesis. nih.govoup.comuni.lu The crystal structure revealed the intricate interactions between Trm9 and Trm112, shedding light on how Trm112 stabilizes Trm9 and enhances its methyltransferase activity. nih.govoup.com
The structure of the Trm9-Trm112 complex, resolved at 2.5 Å, shows that Trm112 forms a stable heterodimer with the N-terminal domain of Trm9. nih.govgenesilico.pl This interaction is crucial for the proper folding and function of Trm9. nih.gov The analysis of the crystal structure also highlighted a conserved patch of residues around the S-adenosyl-L-methionine (SAM) binding pocket, the methyl donor for the reaction. oup.com This structural information provides a basis for understanding the substrate specificity and catalytic mechanism of the Trm9-Trm112 complex. nih.govoup.com
By comparing the crystal structures of various Trm112-methyltransferase complexes, researchers have observed a remarkable molecular plasticity that allows Trm112 to bind to and activate different methyltransferase partners, which often share less than 20% sequence identity. nih.govoup.comuni.lu This highlights the role of Trm112 as a central hub in tRNA and rRNA modification pathways. oup.comuni.lugenesilico.pl
Table 1: Crystallographic Data for the Trm9-Trm112 Complex from Y. lipolytica
| Parameter | Value |
|---|---|
| PDB ID | 5CM2 rcsb.orggenesilico.pl |
| Resolution (Å) | 2.5 genesilico.pl |
| R-value work | 0.199 genesilico.pl |
| R-value free | 0.242 genesilico.pl |
| Organism | Yarrowia lipolytica CLIB122 rcsb.org |
| Expression System | Escherichia coli rcsb.org |
Chemical Synthesis of 5-Methoxycarbonylmethyl-2-thiouridine for Research Standards and Probes
The chemical synthesis of 5-methoxycarbonylmethyl-2-thiouridine and its phosphoramidite (B1245037) derivative is crucial for producing research standards and probes to study its function. acs.org These synthetic molecules are essential for a variety of in vitro and in vivo studies, including biophysical characterization, enzymatic assays, and as standards for analytical techniques like HPLC and mass spectrometry. acs.orgplos.orgmdpi.com
One approach to synthesizing mcm5s2U involves the creation of phosphoramidite reagents of the modified nucleoside. acs.org This allows for its incorporation into synthetic RNA oligonucleotides using standard solid-phase RNA synthesis chemistry. acs.org This method has been used to create 17-nucleotide anticodon stem-loop (ASL) domains of tRNALys containing mcm5s2U. acs.org These synthetic ASLs are invaluable for systematically investigating the thermodynamic and structural effects of this modification. acs.org
The synthesis provides the necessary materials to probe the biochemical activity of enzymes like the Trm9-Trm112 complex. nih.gov For instance, tRNA isolated from yeast strains lacking the TRM9 gene (trm9Δ) accumulates the precursor cm5U and can be used as a substrate for in vitro methylation assays with purified Trm9-Trm112 enzyme. nih.gov The formation of mcm5s2U can then be detected using various methods, confirming the enzymatic activity of the complex. nih.gov
Furthermore, the availability of synthetic mcm5s2U has been instrumental in developing and validating new analytical techniques for its detection, such as the γ-toxin endonuclease assay. nih.govbiorxiv.orgresearchgate.net This assay relies on the specific cleavage of tRNA containing mcm5s2U by the γ-toxin from Kluyveromyces lactis. nih.govresearchgate.net
Computational Approaches for Predicting Structural and Stability Effects of mcm5s2U
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for predicting the structural and stability effects of post-transcriptional modifications like mcm5s2U in tRNA. acs.orgnih.gov These approaches complement experimental techniques by providing dynamic, atomic-level insights into how modifications influence the structure, flexibility, and interaction of RNA molecules. acs.orgresearchgate.net
MD simulations of tRNA anticodon stem-loops have been employed to understand the role of mcm5s2U in maintaining translational fidelity. acs.org These studies have shown that the mcm5s2U modification, often in concert with other modifications like N6-threonylcarbamoyladenosine (t6A) at position 37, pre-structures the anticodon loop into a conformation that is optimal for codon recognition. researchgate.net The 2-thio group, in particular, confers conformational rigidity to the nucleoside by favoring a C3'-endo ribose pucker, which ensures stable and accurate codon-anticodon pairing. oup.com
Computational analyses can also predict the impact of the absence of such modifications. tandfonline.com For instance, the lack of wobble uridine (B1682114) modifications like mcm5s2U has been correlated with increased rates of amino acid misincorporation at specific codons, leading to protein aggregation and cellular stress. tandfonline.com These predictive models help to elucidate the link between tRNA modification status and the maintenance of proteome homeostasis. tandfonline.com
By simulating tRNA-codon interactions within the context of the ribosome, researchers can investigate how modifications like mcm5s2U influence decoding efficiency and accuracy. acs.orgresearchgate.net These simulations can reveal subtle changes in base pairing geometry and the dynamics of the decoding center, providing a detailed mechanistic understanding of the functional importance of this complex nucleoside. acs.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 5-Methoxycarbonylmethyl-2-thiouridine | mcm5s2U |
| 5-Carboxymethyluridine (B57136) | cm5U |
| 5-Methoxycarbonylmethyluridine (B127866) | mcm5U |
| 5-Carbamoylmethyluridine (B1230082) | ncm5U |
| 5-Carbamoylmethyl-2-thiouridine (B14749067) | ncm5s2U |
| N6-threonylcarbamoyladenosine | t6A |
| S-adenosyl-L-methionine | SAM |
| Pseudouridine (B1679824) | Ψ |
| Dihydrouridine | D |
| 5-methylcytidine | m5C |
| 5-methyluridine | m5U |
Evolutionary and Biological Contexts of Mcm5s2u Modification
Universal Conservation of tRNA Wobble Modifications Across Domains of Life
The modification of the wobble uridine (B1682114) in the anticodon of tRNA is a nearly universal strategy to modulate codon recognition and ensure translational accuracy. researchgate.netnih.gov These modifications can either expand the decoding capacity of a single tRNA to recognize multiple codons or restrict pairing to a single codon, thereby preventing mistranslation. nih.govspringernature.com The N6-threonylcarbamoyladenosine (t6A) modification, found at position 37 of tRNAs that decode codons starting with adenosine, is a universally conserved modification across all three domains of life. nih.govresearchgate.net Similarly, modifications at the wobble position 34 are widespread and crucial for proper decoding. nih.govresearchgate.net
The mcm5s2U modification is found in eukaryotes and archaea at the wobble position of tRNAs for glutamic acid, lysine, and glutamine. nih.gov Its presence is critical for the efficient and accurate reading of their respective codons. nih.gov The conservation of such complex modifications underscores their fundamental importance in maintaining the integrity of the genetic code and the efficiency of protein synthesis throughout evolution. mdpi.comnih.gov The evolutionary persistence of these modification pathways suggests a strong selective pressure to maintain translational fidelity and efficiency. nih.govoup.com
Comparative Study of Thiolation Pathways in Bacteria, Archaea, and Eukarya
The introduction of a sulfur atom, or thiolation, at the C2 position of uridine is a key step in the biosynthesis of mcm5s2U. The pathways for this modification exhibit both conservation and divergence across the domains of life.
Bacteria: In bacteria, the biosynthesis of 2-thiouridine (B16713) (s2U) is generally an iron-sulfur (Fe-S) cluster-independent process. nih.gov The sulfur is mobilized from L-cysteine by cysteine desulfurases and transferred via persulfide-carrier proteins. nih.gov However, the formation of other thionucleosides like 2-thiocytidine (B84405) (s2C) and 2-methylthioadenosine (B1229828) (ms2A) requires Fe-S cluster-dependent enzymes. nih.gov
Eukaryotic Cytosol: The cytosolic pathway for s2U34 formation in eukaryotes is markedly different from the bacterial system. nih.govpnas.org It involves a ubiquitin-related modifier (Urm1) and a thiocarboxylate on its C-terminus, which acts as the sulfur donor. pnas.orgmdpi.com The final thiolation step is catalyzed by a complex of proteins, known as Ncs6/Ncs2 in yeast and Ctu1/Ctu2 in nematodes. pnas.org This pathway is mechanistically similar to one found in archaea. mdpi.com
Eukaryotic Mitochondria: The 2-thiolation of mitochondrial tRNAs follows a pathway that is more similar to the bacterial system. mdpi.com The enzyme Mtu1, a homolog of the bacterial MnmA, is responsible for this modification. nih.gov
Archaea: The archaeal pathway for s2U34 biosynthesis is proposed to be similar to the eukaryotic cytosolic pathway, involving ubiquitin-like small archaeal modifier proteins (SAMPs). pnas.orgmdpi.com However, the formation of 4-thiouridine (B1664626) (s4U) in archaea involves the ThiI enzyme, which, unlike its bacterial counterpart, requires a [3Fe-4S] cluster. pnas.org
This comparison reveals a fascinating evolutionary picture where distinct yet functionally analogous thiolation machineries have evolved in different domains and even within different cellular compartments of the same organism.
Evolutionary Implications of Enzyme Homologs in mcm5s2U Biogenesis (e.g., ALKBH8 and Alkb-8)
The biogenesis of the mcm5s2U modification is a multi-step process involving several enzymes, and the study of their homologs across different species provides insights into the evolution of this pathway. A key player in the formation of the mcm5 moiety is the ALKBH8 protein in mammals and its homolog, Alkb-8, in C. elegans. researchgate.netnih.gov
ALKBH8 is a bifunctional enzyme possessing both a methyltransferase domain and an AlkB-like dioxygenase domain. researchgate.netplos.org The methyltransferase domain, which requires the accessory protein TRM112 for activity, is responsible for converting 5-carboxymethyluridine (B57136) (cm5U) to 5-methoxycarbonylmethyluridine (B127866) (mcm5U). researchgate.netnih.gov This methylation step is a prerequisite for the subsequent thiolation that forms mcm5s2U. researchgate.netnih.gov
The evolutionary conservation of ALKBH8 and its homologs in multicellular eukaryotes suggests a crucial role for this modification pathway. nih.gov The presence of ALKBH8-like proteins in some unicellular fungi, parasites, and algae further highlights its ancient origins. nih.gov Interestingly, some bacteria, particularly plant pathogens, possess a gene with high sequence similarity to the dioxygenase domain of eukaryotic ALKBH8, suggesting a possible horizontal gene transfer event from the host. nih.gov
The study of these enzyme homologs, such as the demonstration that the C. elegans Alkb-8 and C04H5.1 proteins form a functional tRNA methyltransferase complex analogous to the human ALKBH8-TRMT112 complex, confirms the deep evolutionary conservation of this pathway in eukaryotes. nih.gov
Diverse Responses of tRNA 2-Thiolation to Environmental Stimuli and Implications for Adaptation
While tRNA modifications were once thought to be static, there is growing evidence that their levels can be dynamically regulated in response to environmental stresses, providing a mechanism for cellular adaptation. nih.govnih.govmolbiolcell.org The 2-thiolation of U34 is particularly responsive to various stimuli.
Studies in yeast have shown that levels of mcm5s2U decrease in response to elevated temperatures and certain chemical stressors like hydrogen peroxide and sodium arsenite. nih.govnih.gov This reduction in thiolation is not due to active removal of the modification but rather to the accumulation of newly synthesized, unmodified tRNAs, suggesting that the thiolation pathway itself is sensitive to stress. nih.govnih.gov
The decrease in tRNA thiolation levels can have significant consequences for the cell. It can lead to impaired translation, increased basal activation of the heat shock response, and altered stress sensitivity. molbiolcell.orgnih.gov For instance, a reduction in mcm5s2U levels can selectively affect the translation of mRNAs enriched in codons read by these tRNAs, thereby reprogramming the cellular proteome to better cope with the stress. mdpi.com
Future Directions in Mcm5s2u Research
Further Elucidation of Biochemical Intermediates and Reaction Mechanisms in mcm5s2U Biosynthesis
The biosynthetic pathway of mcm5s2U is a multi-step enzymatic process involving two major convergent pathways: the formation of the 5-methoxycarbonylmethyl (mcm⁵) group at the C5 position of uridine (B1682114) and the addition of a sulfur atom at the C2 position (2-thiolation). oup.com Although the key enzymatic players have been identified, the precise order and mechanisms of intermediate reactions are still not fully resolved, presenting a significant area for future research. nih.gov
The formation of the mcm⁵ side chain begins with the action of the highly conserved, six-subunit Elongator complex (Elp1-Elp6). nih.govresearchgate.net This complex is responsible for the initial modification at the wobble uridine, generating precursor molecules such as 5-carboxymethyluridine (B57136) (cm⁵U) and 5-carbamoylmethyluridine (B1230082) (ncm⁵U). nih.gov Following this, the heterodimeric Trm9/Trm112 methyltransferase complex catalyzes the final methylation step, converting cm⁵U to 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). nih.govplos.org
However, a key ambiguity lies in the exact sequence of these intermediates. Studies in Saccharomyces cerevisiae mutants lacking the Trm9 protein (trm9Δ) have shown an unexpected accumulation of ncm⁵U and 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm⁵s²U), rather than the anticipated cm⁵U. plos.org This has led to an alternative model where ncm⁵U is a precursor to cm⁵U, requiring a yet-unidentified enzyme for this conversion before the final methylation by Trm9/Trm112 (Figure 1). plos.org Further research is needed to identify this putative enzyme and definitively map the metabolic flux through these intermediates.
The 2-thiolation pathway is also complex, involving a sulfur relay system. oup.com In yeast, this requires at least five proteins: Urm1, Uba4, Tum1, Ncs2, and Ncs6. oup.com The process starts with the cysteine desulfurase Nfs1p, which provides the initial sulfur. oup.com This sulfur is transferred to Tum1p, and subsequently, Urm1p (a ubiquitin-related modifier) is activated by Uba4p (an E1-like enzyme) to form a thiocarboxylated C-terminus (-COSH). oup.com This activated sulfur is then utilized by the Ncs2/Ncs6 complex to complete the 2-thiouridine (B16713) formation. oup.com While this pathway has been reconstituted in vitro, the precise molecular handoffs and the coordination between the C5-modification and C2-thiolation pathways in vivo require deeper investigation. It is established that the presence of a side chain at the C5 position (like mcm⁵ or ncm⁵) is a prerequisite for efficient thiolation, indicating a level of interplay that is not fully understood. plos.org
| Enzyme/Complex | Role in mcm5s2U Biosynthesis | Organism/Domain |
| Elongator (Elp1-Elp6) | Catalyzes the formation of the initial cm⁵U/ncm⁵U side chain at the wobble uridine. nih.govresearchgate.netplos.org | Eukaryotes |
| Trm9/Trm112 | A heterodimeric methyltransferase that converts cm⁵U to mcm⁵U. nih.govplos.org | Eukaryotes |
| Nfs1 | Cysteine desulfurase; the initial sulfur donor for the 2-thiolation pathway. | Eukaryotes |
| Uba4 | E1-like activating enzyme; adenylates and thiocarboxylates Urm1. oup.com | Eukaryotes |
| Urm1 | Ubiquitin-related modifier; its C-terminus is thiocarboxylated to carry activated sulfur. oup.com | Eukaryotes |
| Tum1 | Accepts persulfide sulfurs from Nfs1 and participates in the sulfur relay. oup.com | S. cerevisiae |
| Ncs2/Ncs6 | Catalyzes the final transfer of sulfur to the C2 position of the uridine ring. oup.comresearchgate.net | S. cerevisiae |
Identification and Characterization of Uncharacterized Eukaryotic Modifying Enzyme Homologs
The core enzymatic machinery for mcm5s2U biosynthesis was first characterized in yeast, but homologs of these enzymes exist across eukaryotes, from protozoa to mammals. nih.gov Identifying and functionally characterizing these homologs is crucial for understanding the evolutionary conservation and potential species-specific nuances of this pathway.
In humans, the homolog of the yeast Trm9 methyltransferase is the C-terminal methyltransferase (MT) domain of the bifunctional enzyme ALKBH8. oup.commdpi.com This domain forms a functional complex with TRMT112, the human homolog of yeast Trm112. oup.comresearchgate.net The human ALKBH8–TRMT112 complex has been shown to catalyze the formation of mcm5U. nih.gov Similarly, homologs have been identified in the nematode Caenorhabditis elegans, where Alkb-8 and C04H5.1 correspond to yeast Trm9 and Trm112, respectively. nih.gov Functional assays have confirmed that these proteins form an active methyltransferase complex. nih.gov
In the plant kingdom, research in Arabidopsis thaliana has revealed a separation of the functions that are combined in mammalian ALKBH8. oup.com Arabidopsis has a Trm9 homolog (AtTRM9) and an ALKBH8 homolog (AtALKBH8) that contains the RRM/AlkB domains but lacks the methyltransferase domain. oup.com AtTRM9, in complex with one of two Trm112 homologs (AtTRM112a or AtTRM112b), is responsible for mcm⁵U formation. oup.com AtALKBH8 then hydroxylates mcm⁵U to form (S)-mchm⁵U. oup.com This division of labor among different proteins highlights the evolutionary diversification of this pathway.
Future research should focus on systematically identifying and validating putative homologs in a wider range of eukaryotic organisms. nih.gov This includes homologs not only for the Trm9/Trm112 complex but also for the Elongator and 2-thiolation pathway components. nih.gov Functional validation of these uncharacterized proteins, for instance by using in vitro reconstitution assays with tRNA from mutant yeast strains, will be essential to confirm their enzymatic activity and role in mcm5s2U formation. nih.govresearchgate.net
| Organism | Trm9 Homolog | Trm112 Homolog | Notes |
| S. cerevisiae | Trm9p | Trm112p | The model system where the complex was first characterized. plos.org |
| H. sapiens | ALKBH8 (MT domain) | TRMT112 | The ALKBH8 protein is bifunctional, also containing an AlkB dioxygenase domain. nih.govmdpi.com |
| C. elegans | Alkb-8 | C04H5.1 | Functionally confirmed as an active methyltransferase complex. nih.gov |
| A. thaliana | AtTRM9 | AtTRM112a / AtTRM112b | The methyltransferase and hydroxylase functions are encoded by separate proteins (AtTRM9 and AtALKBH8). oup.commdpi.com |
Investigation of the Interplay between mcm5s2U and Other tRNA Modifications within Regulatory Networks
Transfer RNAs are heavily decorated with a wide variety of chemical modifications that often work in concert to ensure proper tRNA structure and function. nih.gov The mcm5s2U modification at the wobble position does not act in isolation; its presence and function are likely influenced by, and in turn influence, other modifications within the tRNA molecule, particularly in the anticodon loop. oup.com
Studies in yeast have revealed a functional crosstalk between mcm5s2U at position 34, pseudouridine (B1679824) (Ψ) at positions 38/39, and cyclic N6-threonyl-carbamoyl-adenosine (ct⁶A) at position 37. oup.comresearchgate.net Combined deficiencies in these modifications lead to synthetic growth defects, morphological abnormalities, and impaired translation of specific mRNAs, suggesting a cooperative role in ensuring translational fidelity. oup.comresearchgate.net For example, the simultaneous loss of Ψ38/39 and the mcm⁵U or s²U components severely impairs the synthesis of the Gln-rich prion protein Rnq1, a defect that can be rescued by overexpressing the corresponding tRNAGlnUUG. oup.com
Development of Advanced Techniques for In Vivo Monitoring of mcm5s2U Modification Dynamics
A major challenge in studying tRNA modifications is the ability to accurately detect and quantify them in vivo. nih.gov The development of more sensitive, high-throughput, and accessible techniques is critical for understanding the dynamics of mcm5s2U in different physiological states and disease contexts.
Traditional methods for detecting mcm5s2U include thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS). nih.govresearchgate.net While these methods are powerful for identification and quantification, they can be labor-intensive, require specialized equipment, and involve the complete digestion of the RNA, losing positional information. nih.gov
A significant advance has been the use of the γ-toxin endonuclease from the yeast Kluyveromyces lactis. nih.govspringernature.com This enzyme specifically cleaves tRNAs 3' to the mcm5s2U modification. nih.gov This specific cleavage can be detected using standard molecular biology techniques like Northern blotting or more quantitative methods such as quantitative reverse transcription PCR (qRT-PCR). nih.govspringernature.compreprints.org The γ-toxin assay provides a robust tool to monitor the status of mcm5s2U in diverse eukaryotes and has been instrumental in validating the function of uncharacterized enzyme homologs. nih.govnih.gov
Looking forward, high-throughput sequencing methods are being adapted for modification detection. A recently developed method, Periodate-dependent Analysis of Queuosine and Sulfur modification sequencing (PAQS-seq), enables the detection of several 2-thio-modifications, including mcm5s2U, at single-base resolution. oup.com Furthermore, direct RNA sequencing technologies, such as Oxford Nanopore, hold promise for distinguishing between different modifications at the U34 position without the need for chemical treatment or reverse transcription, offering a direct view of the modification landscape on individual tRNA molecules. biorxiv.org Continued development and refinement of these advanced techniques will be paramount for tracking the dynamic changes in mcm5s2U levels and understanding their role in regulating translation in real-time.
Q & A
Q. What are the established methods for synthesizing 5-Methoxy-2-thiouridine, and how do reaction conditions influence yield and purity?
The synthesis typically employs the silyl method, where 5-methoxy-2-thiouracil is condensed with a protected sugar moiety (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) under trimethylsilyl triflate catalysis. Ethanolysis or methanolysis is used for deprotection . Yield optimization requires precise control of reaction temperature (60–80°C) and solvent (anhydrous acetonitrile). Impurities like 5-ethoxycarbonylmethoxy derivatives may form if residual moisture is present, necessitating purification via silica gel chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the thiolation at C2 and methoxy substitution at C4. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260–280 nm) ensures purity, while mass spectrometry (ESI-MS) validates molecular weight. Cross-referencing with NIST spectral data enhances accuracy .
Q. What is the biological role of this compound in RNA, particularly in anticodon interactions?
This modified nucleoside occupies the "wobble position" (U34) in tRNA anticodons, where the 2-thio modification restricts base pairing to adenine (A) and guanine (G) in codons, reducing misreading of uracil (U). The methoxy group at C5 stabilizes the ribose puckering, enhancing codon-anticodon binding specificity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s role in codon recognition across different organisms?
Comparative studies using in vitro translation assays with synthetic tRNAs (wild-type vs. s²mo⁵U-modified) can quantify codon-binding efficiency. Pair this with in vivo mutagenesis in model organisms (e.g., E. coli or yeast) to assess phenotypic effects of s²mo⁵U knockout. Contradictions may arise from species-specific tRNA modification enzymes, necessitating phylogenomic analysis of thiouridylase homologs .
Q. What experimental strategies mitigate challenges in quantifying this compound’s metabolic stability in cellular environments?
Radiolabeling (³²P or ³⁵S) of the nucleoside followed by pulse-chase experiments in cell cultures allows tracking of degradation kinetics. Pair with LC-MS/MS to identify metabolites (e.g., 5-methoxyuridine or free thiouracil). Control for RNase activity using inhibitors like SUPERase•In™ .
Q. How can researchers address discrepancies in reported thermodynamic stability data for this compound-containing RNA duplexes?
Use isothermal titration calorimetry (ITC) and UV melting curves under standardized buffer conditions (e.g., 100 mM NaCl, 10 mM Mg²⁺, pH 7.0). Variability may stem from RNA secondary structures or competing metal-ion interactions. Statistical meta-analysis of published datasets (e.g., using Rosetta Commons tools) can identify systematic biases .
Q. What methodologies enable site-specific incorporation of this compound into RNA for functional studies?
Chemo-enzymatic approaches combine solid-phase synthesis of modified RNA fragments with T7 RNA polymerase-driven ligation. Alternatively, use in vitro transcription with engineered ribozymes or thiouridine-specific tRNA modification enzymes (e.g., ThiI in Thermotoga maritima) .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in synthesized this compound for reproducible experiments?
Implement Quality Control (QC) protocols:
- Mandatory HPLC purity thresholds (>98%).
- NMR validation of each batch using internal standards (e.g., DSS for ¹H NMR).
- Store aliquots at -80°C under argon to prevent oxidation of the thiol group .
Q. What statistical frameworks are recommended for analyzing dose-response effects of this compound in gene expression studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) in transcriptome-wide analyses. Open-source tools like DESeq2 or edgeR facilitate RNA-seq data normalization .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods for synthesis steps involving volatile reagents (e.g., trimethylsilyl triflate).
- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Dispose of waste via certified hazardous waste contractors due to sulfur content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
